molecular formula C7H11F2N3 B2380427 (2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine CAS No. 1551863-96-7

(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine

Cat. No.: B2380427
CAS No.: 1551863-96-7
M. Wt: 175.183
InChI Key: QFISUXSIVBGPCW-UHFFFAOYSA-N
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Description

“(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine” is a chemical compound with the CAS Number: 1551863-96-7 . It has a molecular weight of 175.18 . The IUPAC name for this compound is 2,2-difluoro-N-((1-methyl-1H-imidazol-5-yl)methyl)ethan-1-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11F2N3/c1-12-5-11-3-6(12)2-10-4-7(8)9/h3,5,7,10H,2,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

PFAS Removal in Water Treatment

Amine-containing sorbents, which may include structures similar to (2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine, have been identified as promising alternatives for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances are persistent environmental pollutants found in many water sources. The effectiveness of amine-containing sorbents in PFAS removal is attributed to electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbents. Future sorbent designs are recommended to consider these factors to enhance PFAS removal efficiency (Ateia et al., 2019).

Immune Response Modulation

Imidazole derivatives, such as this compound, have potential in modulating immune responses. These compounds can activate the immune system through localized induction of cytokines, including interferons and interleukins, without demonstrating inherent antiviral or antiproliferative activity in vitro. Their ability to stimulate onsite cytokine production suggests their applicability in treating various cutaneous diseases and possibly other conditions involving the immune system (Syed, 2001).

Corrosion Inhibition

Imidazoline and its derivatives, closely related to this compound, are widely used as corrosion inhibitors in various industries, including petroleum. Their molecular structure, featuring a heterocyclic ring and amine substituents, allows strong adsorption onto metal surfaces, forming a protective layer against corrosion. The efficacy of these inhibitors can be further enhanced through structural modifications, making them a subject of ongoing research in the field of corrosion protection (Sriplai & Sombatmankhong, 2023).

Heterocyclic Compound Synthesis

Compounds like this compound serve as building blocks in the synthesis of various heterocyclic compounds. Their unique structure allows for the creation of a wide range of heterocycles, which are integral in pharmaceuticals, agrochemicals, and other industrial applications. Research in this area focuses on exploring the reactivity and potential applications of these heterocyclic structures in synthesizing new compounds with desirable properties (Gomaa & Ali, 2020).

Environmental Biodegradation

Understanding the environmental fate of complex amine compounds, including those similar to this compound, is crucial for assessing their impact on ecosystems. Studies on microbial degradation pathways of nitrogen-containing compounds, such as amines, provide insights into their biodegradability and potential transformation into less harmful substances. This research is essential for developing strategies to mitigate the environmental presence of persistent organic pollutants (Bhat & Gogate, 2021).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2,2-difluoro-N-[(3-methylimidazol-4-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N3/c1-12-5-11-3-6(12)2-10-4-7(8)9/h3,5,7,10H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFISUXSIVBGPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CNCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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